molecular formula C12H11FN2O B14922956 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline CAS No. 937598-36-2

3-Fluoro-4-(pyridin-4-ylmethoxy)aniline

Katalognummer: B14922956
CAS-Nummer: 937598-36-2
Molekulargewicht: 218.23 g/mol
InChI-Schlüssel: OZJMUNLTHBORMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoro-4-(pyridin-4-ylmethoxy)aniline is a chemical compound with the molecular formula C12H11FN2O It is known for its unique structure, which includes a fluorine atom, a pyridine ring, and an aniline group

Vorbereitungsmethoden

The synthesis of 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline typically involves multiple steps. One common method includes the reaction of 3-fluoroaniline with 4-(chloromethyl)pyridine under basic conditions to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Analyse Chemischer Reaktionen

3-Fluoro-4-(pyridin-4-ylmethoxy)aniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Wissenschaftliche Forschungsanwendungen

3-Fluoro-4-(pyridin-4-ylmethoxy)aniline finds applications in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-Fluoro-4-(pyridin-4-ylmethoxy)aniline involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

3-Fluoro-4-(pyridin-4-ylmethoxy)aniline can be compared with other similar compounds, such as:

  • 3-Fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline
  • 3-Fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline
  • 4-(4-Amino-2-fluorophenoxy)-2-pyridinylamine

These compounds share structural similarities but differ in their specific functional groups and overall reactivity

Eigenschaften

CAS-Nummer

937598-36-2

Molekularformel

C12H11FN2O

Molekulargewicht

218.23 g/mol

IUPAC-Name

3-fluoro-4-(pyridin-4-ylmethoxy)aniline

InChI

InChI=1S/C12H11FN2O/c13-11-7-10(14)1-2-12(11)16-8-9-3-5-15-6-4-9/h1-7H,8,14H2

InChI-Schlüssel

OZJMUNLTHBORMB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1N)F)OCC2=CC=NC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.